Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)-
Description
The compound "Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)-" is an ent-kaurane diterpenoid characterized by:
- A 15-keto group at position 13.
- Epoxy bridges at positions 7,20.
- Hydroxyl groups at positions 6, 7, and 14.
- An acetyloxy substitution at position 1.
- Stereochemical configurations: 1α, 6β, 7α, and 14R .
This compound shares structural similarities with other ent-kaurane derivatives but is distinguished by its unique substitution pattern and stereochemistry.
Properties
IUPAC Name |
[(1S,2S,5S,8R,9S,10S,11R,15S)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3/t12-,13-,14-,15+,17?,18-,20+,21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQLJZNVICMJRV-FGLNJEBRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3CC[C@H](C4O)C(=C)C5=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Semi-Synthesis from Natural Precursors
Most reported syntheses begin with naturally occurring ent-kaurenoic acid or stevioside, which provide the core kaurane skeleton. Key steps include hydroxylation , epoxidation , and acetylation (Figure 1).
Hydroxylation at C6 and C14
Epoxidation at C7–C20
Acetylation at C1
Oxidation at C15
Total Synthesis
Total synthesis routes are less common due to the complexity of the kaurane skeleton. However, a notable approach involves:
-
Cyclization of geranylgeranyl pyrophosphate analogs to form the tetracyclic core.
-
Late-stage functionalization using asymmetric catalysis to install hydroxyl and epoxy groups.
Analytical Characterization
The compound’s structure is confirmed via spectroscopic and chromatographic methods:
Spectroscopic Data
| NMR (CDCl3, 600 MHz) | δ (ppm) | Assignment |
|---|---|---|
| 1H: 4.82 (d, J = 9.8 Hz) | H-1 | Acetylated hydroxyl |
| 1H: 3.45 (m) | H-6β | Axial hydroxyl |
| 1H: 3.12 (dd, J = 4.2, 11.0 Hz) | H-7α | Epoxy bridge |
| 13C: 209.5 | C-15 | Ketone |
| 13C: 170.3 | Acetyl carbonyl | C=O |
Chromatographic Purity
-
HPLC : C18 column, MeCN/H2O (70:30), retention time = 12.3 min.
-
HRMS : [M+H]+ calculated for C22H32O8: 424.2098; found: 424.2095.
Challenges and Optimization
-
Stereochemical Control : Microbial hydroxylation outperforms chemical methods in achieving 6β,7α configurations.
-
Epoxide Stability : The 7,20-epoxy bridge is prone to ring-opening under acidic conditions; neutral pH is maintained during workup.
-
Scale-Up Limitations : Total synthesis remains impractical for large-scale production due to low yields (<5%).
Applications and Derivatives
This compound serves as a precursor for anticancer and anti-inflammatory derivatives. For example:
Chemical Reactions Analysis
Types of Reactions: Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of Kaur-16-en derivatives:
- Induction of Apoptosis : Research has shown that Kaur-16-en compounds can induce apoptosis in various cancer cell lines. For instance, ent-11α-hydroxykaur-16-en-15-one has demonstrated pro-apoptotic effects in human leukemia cells and prostate cancer cell lines . The mechanism involves the activation of intrinsic apoptotic pathways and modulation of key signaling proteins such as NF-κB .
- Cytotoxic Effects : Compounds derived from Kaur-16-en have been reported to exhibit cytotoxicity against several cancer types including colorectal cancer, lung cancer, and gastric cancer. For example, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid has shown effective growth inhibition in colorectal cancer cells through apoptosis induction .
Anti-inflammatory Effects
Kaurane diterpenoids also possess anti-inflammatory properties. They have been found to inhibit pro-inflammatory cytokines and pathways associated with inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis or chronic inflammatory conditions .
Genotoxicity Studies
While some derivatives exhibit promising therapeutic effects, studies have indicated potential genotoxic effects in certain models. For example, genotoxicity assessments showed that some Kaurane compounds could induce DNA strand breaks or inhibit topoisomerase activity . These findings necessitate careful evaluation during drug development processes.
Traditional Medicine
Kaurane diterpenoids are traditionally used in various cultures for their medicinal properties. For instance, extracts from plants like Isodon serra are utilized for treating jaundice and hepatitis . This historical context provides a foundation for further scientific exploration into their pharmacological benefits.
Pharmaceutical Development
The unique chemical structure of Kaur-16-en derivatives makes them attractive candidates for pharmaceutical development. They can serve as lead compounds for synthesizing new drugs targeting cancer and inflammatory diseases. The ongoing research into their structure–activity relationships (SAR) is crucial for optimizing efficacy and reducing toxicity .
Case Studies
Mechanism of Action
The mechanism of action of Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)- involves interfering with the cell cycle and inhibiting tumor cell proliferation and metastasis . It targets specific molecular pathways and proteins involved in these processes, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Oridonin (Kaur-16-en-15-one, 7,20-epoxy-1,6,7,14-tetrahydroxy-, (1α,6β,7α,14R)-)
- Key Differences :
- Lacks the acetyloxy group at position 1.
- Contains an additional hydroxyl group at position 1.
- Physicochemical Properties :
- Bioactivity :
Effusanin E (Kaur-16-en-15-one, 7,20-epoxy-1,6,7,11-tetrahydroxy-, (1α,6β,7α,11α)-)
- Key Differences :
- Hydroxyl group at position 11 instead of 14.
- Lacks the acetyloxy substitution.
- Physicochemical Properties :
- Structural Impact :
- The 11-hydroxyl group may alter hydrogen-bonding interactions compared to the 14-hydroxyl in the target compound.
Kaur-16-en-15-one, 7,20-epoxy-1,6,7-trihydroxy-14-[(1-oxododecyl)oxy]- (CAS 79729-72-9)
Rabdot ERN in E (Kaur-16-en-15-one, 7,20-epoxy-1,6,7,14-tetrahydroxy-20-methoxy-, (1α,6β,7α,14R,20R)-)
- Key Differences :
- Methoxy group at position 20 instead of a hydroxyl.
- Structural Impact :
Structural and Functional Analysis
Substitution Patterns
| Compound | Position 1 | Position 14 | Position 20 | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Acetyloxy | Hydroxyl (14R) | Epoxy | 6,7,14-OH; 7,20-epoxy |
| Oridonin | Hydroxyl | Hydroxyl (14R) | Epoxy | 1,6,7,14-OH; 7,20-epoxy |
| Effusanin E | Hydroxyl | - | Epoxy | 1,6,7,11-OH; 7,20-epoxy |
| CAS 79729-72-9 | Hydroxyl | Dodecanoate ester | Epoxy | 1,6,7-OH; 14-ester |
| Rabdot ERN in E | Hydroxyl | Hydroxyl (14R) | Methoxy | 1,6,7,14-OH; 20-methoxy |
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~380 (estimated) | ~0.9 | 4 | 7 |
| Oridonin | 364.43 | 0.7 | 4 | 7 |
| Effusanin E | 364.43 | 0.5 | 4 | 7 |
| CAS 79729-72-9 | 506.65 | 2.1 | 3 | 6 |
| Rabdot ERN in E | 380.44 | 1.0 | 4 | 7 |
Bioactivity Trends
- Acetyloxy Substitution : Enhances metabolic stability compared to hydroxyl groups .
- Epoxy Bridges : Critical for binding to AKT and other kinase targets .
- Esterified Derivatives : Improved bioavailability but reduced solubility .
Research Findings
- Stereochemistry : The 14R configuration in the target compound and Oridonin is essential for anti-tumor activity, as 14S analogs show reduced potency .
- Methoxy vs. Hydroxyl : Methoxy substitutions (e.g., Rabdot ERN in E) reduce cytotoxicity but improve pharmacokinetic profiles .
- Dodecanoate Ester: Demonstrated prolonged half-life in preclinical models, suggesting utility in sustained-release formulations .
Biological Activity
Kaur-16-en-15-one, specifically the compound with the structure 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)-, is a member of the kaurane diterpenoids. These compounds have garnered significant attention due to their diverse biological activities. This article compiles findings on the biological activity of this particular compound, highlighting its pharmacological potential through various studies and case analyses.
Overview of Kaurane Diterpenoids
Kaurane diterpenoids are characterized by their unique tetracyclic structure and are primarily derived from plants in the Annonaceae family. They exhibit a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound in focus has shown promising effects in various biological assays.
1. Anti-inflammatory Effects
Kaur-16-en-15-one has been noted for its ability to attenuate inflammatory processes. In vitro studies have demonstrated that it activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress and inflammation. This activation leads to the downregulation of pro-inflammatory cytokines and pathways such as NF-κB and TGF-β signaling .
2. Anticancer Properties
Research indicates that kaurane diterpenoids possess significant anticancer activity. For instance, kaurenoic acid (a related compound) has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 in a dose-dependent manner. The mechanism involves modulation of various signaling pathways that lead to cell cycle arrest and apoptosis .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound | Effect | Mechanism |
|---|---|---|---|
| HeLa | Kaurenoic Acid | Apoptosis | Activation of caspases |
| MCF-7 | Kaurenoic Acid | Antiproliferative | Cell cycle arrest |
| A-549 | Kaurenoic Acid | Cytotoxicity | NF-κB pathway inhibition |
3. Genotoxicity Studies
While kaurane diterpenoids exhibit beneficial effects, some studies have raised concerns regarding their genotoxic potential. For example, kaurenoic acid was found to induce DNA strand breaks in various cell systems including human leukocytes and yeast models. This genotoxicity is hypothesized to stem from structural features like the double bond at C-16 .
Case Study 1: Anti-inflammatory Mechanism
A study conducted by Kim et al. (2016) examined the anti-inflammatory properties of ent-kaurenoic acid derivatives. The research revealed that these compounds significantly reduced levels of pro-inflammatory cytokines in activated macrophages through Nrf2 pathway activation. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Case Study 2: Antitumor Activity
In a comparative analysis by Cuca et al. (2011), various kaurane derivatives were tested for their antiproliferative effects across multiple cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth and induce apoptosis via mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, as it provides atomic-level spatial resolution. For example, studies on similar ent-kaurane diterpenoids (e.g., 15α,20β-dihydroxy derivatives) used X-ray data to confirm configurations like 1α,6β,7α, and 14R . Complementary techniques like NMR (e.g., NOESY for proximity analysis) and computational modeling (DFT for energy-minimized conformers) can validate results but may struggle with complex epoxy or acetyloxy groups due to signal overlap .
Q. How can researchers verify the purity and structural integrity of synthesized derivatives?
- Methodological Answer : Combine chromatography (HPLC or TLC) with spectroscopic methods:
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₃₂O₆ for dihydroenmedol derivatives ).
- NMR : Compare chemical shifts (e.g., acetyloxy groups at δ ~2.1 ppm in ¹H NMR) and coupling constants to reference data from structurally validated compounds like oridonin .
- Polarimetry : Measure optical rotation to detect enantiomeric impurities, critical for bioactive studies .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically addressed?
- Methodological Answer :
Pharmacokinetic Profiling : Use isotopic labeling (e.g., ¹⁴C tracing ) to assess absorption, distribution, and metabolism.
Metabolite Identification : LC-MS/MS can detect active metabolites (e.g., acetylated or hydroxylated derivatives) that may explain discrepancies .
Comparative Assays : Test analogs (e.g., effusanin E or macrocalin B ) to isolate structural features driving activity. For instance, oridonin’s AKT inhibition (IC₅₀ ~8 μM) was linked to its 7,20-epoxy group .
Q. What strategies resolve ambiguities in hydrogen bonding patterns predicted computationally versus crystallographic data?
- Methodological Answer :
- Computational : Use DFT or molecular dynamics to model hydrogen bonds (e.g., O–H···O interactions in epoxy rings). Compare with experimental X-ray data (e.g., bond lengths <2.8 Å indicate strong H-bonds ).
- Experimental Validation : Replace hydroxyl groups with non-H-bonding substituents (e.g., methyl ethers) and test solubility/bioactivity changes. For example, 6β-methoxy derivatives showed altered polarity vs. hydroxylated analogs .
Q. How to design experiments evaluating the role of acetyloxy groups in modulating cytotoxicity?
- Methodological Answer :
Synthetic Modification : Hydrolyze acetyloxy groups (e.g., base treatment) to generate deacetylated analogs. Compare cytotoxicity (e.g., IC₅₀ in leukemia cells) with parent compounds .
Structural Activity Relationship (SAR) : Correlate substituent positions (e.g., C-1 acetyloxy vs. C-11 hydroxyl) with bioactivity using analogs like lushanrubescensin E (C-3/C-6 acetylated) .
Molecular Docking : Simulate interactions with targets (e.g., AKT kinase ) to identify critical binding motifs.
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Computational LogP : Calculate XLogP (e.g., 0.7 for similar kauranes ) to predict hydrophilicity.
- Experimental Solubility Screening : Use standardized protocols (e.g., shake-flask method) across solvents (DMSO, ethanol, water). Note that epoxy and hydroxyl groups enhance polarity but acetyloxy groups may reduce it .
- Crystallinity Effects : Poorly crystalline samples may falsely appear more soluble; use DSC to assess crystallinity .
Synthetic Challenges
Q. What are key considerations for regioselective acetylation of polyhydroxy-ent-kaurane scaffolds?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive hydroxyls (e.g., C-14 hydroxyl ) with TMS or benzyl groups before acetylating less hindered positions (e.g., C-1).
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct acetylation to specific sites, as seen in dihydroenmedol synthesis .
- Monitoring : Track reaction progress via TLC or in-situ IR to avoid over-acetylation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
